molecular formula C7H6Br2Zn B1599980 2-Bromobenzylzinc bromide CAS No. 307496-27-1

2-Bromobenzylzinc bromide

Cat. No. B1599980
M. Wt: 315.3 g/mol
InChI Key: DGWAMZSHJOIPLU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobenzylzinc bromide (2-BBZB) is an organobromine compound which is used as a reagent in organic synthesis. It is a colorless liquid with a boiling point of 75-77°C. 2-BBZB is widely used in the laboratory for a variety of purposes, including the synthesis of a wide range of compounds. It is also used as a catalyst in the preparation of brominated compounds, as well as in the synthesis of polymers, dyes, and pharmaceuticals.

Scientific Research Applications

  • Physical Chemistry

    • Application : 2-Bromobenzylzinc bromide is used in the bromination of alkylbenzenes and alkoxybenzenes in aqueous solution .
    • Method : Aqueous free bromine species (e.g., HOBr, BrCl, Br2, BrOCl, Br2O, and H2OBr+) react with activated aromatic compounds via electrophilic aromatic substitution to generate products with industrial applications, environmental consequences, and potentially adverse biological effects . The relative contributions of these brominating agents to overall bromination rates can be calculated via nonlinear regression analyses of kinetic data collected under a variety of solution conditions, including variations in parameters (e.g., [Cl–], [Br–], and pH) known to influence free bromine speciation .
    • Results : The study found that the structure of the substituent has a significant effect on bromination rates .
  • Energy Storage

    • Application : 2-Bromobenzylzinc bromide is used in the development of zinc-bromine flow batteries (ZBFBs) .
    • Method : ZBFBs are promising candidates for large-scale stationary energy storage application due to their inherent scalability and flexibility, low cost, green, and environmentally friendly characteristics . The development of ZBFBs presents challenges associated with electrodes, separators, electrolyte, as well as their operational chemistry .
    • Results : Despite the challenges, ZBFBs have been commercially available for several years in both grid scale and residential energy storage applications .
  • Chemical Synthesis

    • Application : 2-Bromobenzylzinc bromide is used in the synthesis of various organic compounds .
    • Method : It is often used as a reagent in the preparation of other chemicals . The exact method of application can vary depending on the specific synthesis process .
    • Results : The use of 2-Bromobenzylzinc bromide in chemical synthesis can lead to the production of a wide range of organic compounds .
  • Photochemical Reactions

    • Application : 2-Bromobenzylzinc bromide is used in photochemical benzylic bromination reactions .
    • Method : The reaction involves the use of a NaBrO3/HBr bromine generator in continuous flow mode . The bromine generator enables efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
    • Results : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .
  • Material Science

    • Application : 2-Bromobenzylzinc bromide is used in the development of new materials .
    • Method : The exact method of application can vary depending on the specific material being developed .
    • Results : The use of 2-Bromobenzylzinc bromide in material science can lead to the production of a wide range of new materials .
  • Pharmaceutical Industry

    • Application : 2-Bromobenzylzinc bromide is used in the synthesis of pharmaceutically relevant building blocks .
    • Method : The reaction involves the use of a NaBrO3/HBr bromine generator in continuous flow mode . The bromine generator enables efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
    • Results : The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .

properties

IUPAC Name

1-bromo-2-methanidylbenzene;bromozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWAMZSHJOIPLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1Br.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzylzinc bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromobenzylzinc bromide
Reactant of Route 2
Reactant of Route 2
2-Bromobenzylzinc bromide
Reactant of Route 3
Reactant of Route 3
2-Bromobenzylzinc bromide
Reactant of Route 4
Reactant of Route 4
2-Bromobenzylzinc bromide
Reactant of Route 5
Reactant of Route 5
2-Bromobenzylzinc bromide
Reactant of Route 6
Reactant of Route 6
2-Bromobenzylzinc bromide

Citations

For This Compound
1
Citations
G Perdigao, C Deraeve, G Mori, MR Pasca, G Pratviel… - Tetrahedron, 2015 - Elsevier
… When 2-bromobenzylzinc bromide was employed at 0 C to react with 2, the selectivity in favor of the para compound was better than with the Grignard's reagent and can even be …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.